Hordenine

Catalog No.
S604790
CAS No.
539-15-1
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hordenine

CAS Number

539-15-1

Product Name

Hordenine

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N

SMILES

Array

solubility

7 mg/mL

Synonyms

4-(2-Dimethylaminoethyl)phenol; Eremursine; p-[2-(Dimethylamino)ethyl]phenol; Anhalin; Anhaline; Cactine; Hordenin; N,N-Dimethyl-4-hydroxy-β-phenethylamine; N,N-Dimethyl-p-hydroxyphenethylamine; N,N-Dimethyltyramine; Ordenina; Peyocactine; p-Hydroxy

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O

The exact mass of the compound Hordenine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m7 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. It belongs to the ontological category of phenethylamine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Hordenine (N,N-dimethyltyramine, CAS 539-15-1) is a naturally occurring phenethylamine alkaloid utilized in advanced cosmetic formulations, microbiological research, and neuropharmacology. As a tertiary amine, the free base form offers distinct lipophilicity and solubility in organic solvents (e.g., ethanol, chloroform, ether) compared to its water-soluble sulfate salt. Procurement of the free base is typically driven by its dual-action melanogenesis inhibition, its selective profile as a monoamine oxidase B (MAO-B) substrate, and its emerging role as a quorum-sensing inhibitor, making it a highly specialized biochemical standard and formulation ingredient .

Generic substitution of hordenine with its unmethylated precursor, tyramine, fails in both metabolic and microbiological applications. Tyramine is rapidly deaminated by intestinal MAO-A and acts as a potent catecholamine releaser, whereas hordenine is highly selective for MAO-B and resists intestinal MAO-A degradation, preventing off-target metabolic profiles in in vivo models [1]. Furthermore, substituting hordenine free base with hordenine sulfate alters formulation pH and phase partitioning; the free base is essential for lipid-based cosmetic matrices and organic synthesis workflows where salt dissociation or aqueous solubility would disrupt the target system [2].

Dual-Mechanism Melanogenesis Inhibition for Cosmetic Formulation

Unlike simple enzymatic inhibitors such as kojic acid, hordenine suppresses melanogenesis through a dual pathway, making it highly valuable for advanced cosmetic formulations. It directly inhibits tyrosinase activity (IC50 = 2.3 mM) while simultaneously suppressing cAMP production, which downregulates the expression of key melanogenic proteins (MITF, TRP-1, TRP-2). At 1.0 mM, hordenine reduces intracellular melanin content in human epidermal melanocytes by approximately 45% .

Evidence DimensionIntracellular melanin reduction
Target Compound Data~45% reduction at 1.0 mM (Hordenine)
Comparator Or BaselineSimple tyrosinase inhibitors (lack protein downregulation)
Quantified DifferenceDual-action pathway suppression vs. single-target inhibition
ConditionsHuman epidermal melanocytes (HEMn-DP) in vitro assay

Justifies procurement for advanced skin-conditioning formulations that require both enzymatic inhibition and genetic downregulation of melanin synthesis.

Metabolic Stability and Intestinal MAO-A Resistance

Hordenine exhibits a fundamentally different metabolic stability profile compared to its unmethylated precursor, tyramine. Experimental data shows hordenine is a selective substrate for MAO-B with a Michaelis constant (Km) of 479 µM. Crucially, unlike tyramine, hordenine is not deaminated by intestinal MAO-A and does not produce contraction of isolated rat vas deferens, acting instead as an inhibitor of noradrenaline uptake [1].

Evidence DimensionIntestinal MAO-A deamination and vas deferens contraction
Target Compound DataResists MAO-A deamination; no contraction (Hordenine)
Comparator Or BaselineRapidly deaminated; produces contraction (Tyramine)
Quantified DifferenceComplete resistance to MAO-A degradation compared to tyramine
ConditionsRat intestinal epithelium and isolated vas deferens assay

Essential for selecting a biochemical standard that avoids the rapid intestinal degradation and severe hypertensive effects associated with tyramine.

Enhanced Gastrin Release Efficacy in Functional Assays

In functional gastrointestinal models, hordenine demonstrates significantly higher efficacy in stimulating gastrin release than its unmethylated analog, tyramine. At equivalent doses of 83 nM/kg, hordenine enhances gastrin release by approximately 60%, whereas tyramine achieves only a 24% enhancement [1].

Evidence DimensionGastrin release enhancement
Target Compound Data~60% enhancement at 83 nM/kg (Hordenine)
Comparator Or Baseline~24% enhancement at 83 nM/kg (Tyramine)
Quantified Difference2.5-fold greater stimulation of gastrin release
ConditionsIn vivo rat bio-assay

Proves hordenine is the superior procurement choice for functional assays targeting gastrin secretion and related gastrointestinal regulatory pathways.

Quorum Sensing Inhibition for Antimicrobial Adjuvants

Hordenine functions as a potent quorum-sensing (QS) inhibitor, significantly enhancing antibiotic efficacy in formulation. At 1.0 mg/mL, hordenine reduces C4-HSL signaling molecules by 79% and, when combined with netilmicin, reduces P. aeruginosa PAO1 biofilms by 88% [1]. In contrast, tyramine and its acetylated derivatives require substantially higher concentrations (e.g., 1-2 mg/mL) to achieve meaningful reductions in pyoverdine or biofilm biomass [2].

Evidence DimensionQuorum-sensing signal (C4-HSL) reduction
Target Compound Data79% reduction at 1.0 mg/mL (Hordenine)
Comparator Or BaselineRequires 1-2 mg/mL for significant pyoverdine inhibition (Tyramine)
Quantified DifferenceSuperior synergistic biofilm disruption at lower relative active concentrations
ConditionsP. aeruginosa PAO1 biofilm assay with netilmicin adjuvant

Validates hordenine as a high-value precursor for developing antibiotic accelerants and anti-biofilm treatments in microbiological research.

Lipid-Based Cosmetic Formulation for Hyperpigmentation

Due to its lipophilic free base structure and dual-mechanism tyrosinase/MITF inhibition, hordenine is optimally suited for non-aqueous or emulsion-based skin brightening serums where water-soluble salts (like hordenine sulfate) would fail to partition correctly into the epidermal layers.

Microbiological Assay Development for Biofilm Eradication

Hordenine's proven ability to reduce C4-HSL quorum-sensing signals by 79% makes it a critical standard for developing antibiotic adjuvants. It is specifically selected over tyramine to synergize with aminoglycosides (like netilmicin) in P. aeruginosa PAO1 biofilm disruption models [1].

Selective MAO-B Substrate in Neuropharmacological Screening

In receptor binding and metabolic assays requiring resistance to intestinal MAO-A degradation, hordenine is the preferred substrate. Its distinct metabolic profile compared to tyramine allows researchers to map MAO-B specific pathways without the confounding rapid deamination seen with unmethylated phenethylamines [2].

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 Da

Monoisotopic Mass

165.115364102 Da

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

Melting Point

117.5 °C

UNII

K3489CA082

Related CAS

3595-05-9 (unspecified sulfate)
6027-23-2 (hydrochloride)
622-64-0 (sulfate[2:1])
62493-39-4 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-15-1

Wikipedia

Hordenine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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